4-Chloro-3-iodo-8-methoxy-5-methylquinoline
Overview
Description
4-Chloro-3-iodo-8-methoxy-5-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-iodo-8-methoxy-5-methylquinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the halogenation of 8-methoxy-5-methylquinoline, followed by selective iodination and chlorination. The reaction conditions often involve the use of halogenating agents such as iodine monochloride (ICl) or N-chlorosuccinimide (NCS) in the presence of catalysts like iron(III) chloride (FeCl3) to facilitate the halogenation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, temperature control, and purification methods are crucial to achieving high purity and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-iodo-8-methoxy-5-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced with an aryl or alkyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) with boronic acids in the presence of bases like potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various arylated quinoline derivatives.
Scientific Research Applications
4-Chloro-3-iodo-8-methoxy-5-methylquinoline has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting infectious diseases and cancer.
Biological Studies: The compound is used in studying the interactions with biological macromolecules, such as DNA and proteins, to understand its mechanism of action.
Chemical Biology: It is employed in the development of chemical probes for investigating cellular pathways and identifying new drug targets.
Material Science: The compound’s unique electronic properties make it useful in the design of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-iodo-8-methoxy-5-methylquinoline involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
- 4-Chloro-8-methoxy-2-methylquinoline
- 3-Iodo-6-methylchromone
- Chloroiodomethane
Comparison: 4-Chloro-3-iodo-8-methoxy-5-methylquinoline is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity patterns compared to other quinoline derivatives. The methoxy and methyl groups further enhance its lipophilicity and potential biological activity. In contrast, similar compounds may lack one or more of these substituents, leading to differences in their chemical behavior and applications.
Properties
IUPAC Name |
4-chloro-3-iodo-8-methoxy-5-methylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClINO/c1-6-3-4-8(15-2)11-9(6)10(12)7(13)5-14-11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZFUIMVMAWIMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=CC(=C2Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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